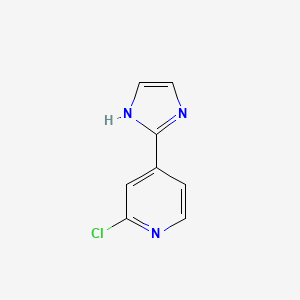
3-(4-Bromo-2-methylphenoxy)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromo-2-methylphenoxy)azetidine: is a chemical compound with the molecular formula C10H12BrNO . It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenoxy ring, which is further connected to an azetidine ring. The unique structure of this compound makes it an interesting subject for research in various fields, including organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-methylphenoxy)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-methylphenol and azetidine.
Formation of Phenoxy Intermediate: 4-bromo-2-methylphenol is reacted with a suitable base (e.g., sodium hydride) to form the phenoxide ion.
Nucleophilic Substitution: The phenoxide ion is then reacted with azetidine under nucleophilic substitution conditions to form this compound. This reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of 4-bromo-2-methylphenol and azetidine are handled in industrial reactors.
Optimized Reaction Conditions: The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors and automated control systems.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications.
化学反応の分析
Types of Reactions
3-(4-Bromo-2-methylphenoxy)azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The azetidine ring can undergo reduction to form open-chain amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and amines. These reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 3-(4-aminophenoxy)azetidine or 3-(4-thiolphenoxy)azetidine can be formed.
Oxidation Products: Products such as 3-(4-bromo-2-formylphenoxy)azetidine or 3-(4-bromo-2-carboxyphenoxy)azetidine can be formed.
Reduction Products: Products such as 3-(4-bromo-2-methylphenoxy)butylamine can be formed.
科学的研究の応用
3-(4-Bromo-2-methylphenoxy)azetidine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
作用機序
The mechanism of action of 3-(4-Bromo-2-methylphenoxy)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the azetidine ring play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with the active site or by blocking the substrate binding site. Additionally, it can modulate receptor activity by binding to the receptor and altering its conformation.
類似化合物との比較
Similar Compounds
3-(4-Chloro-2-methylphenoxy)azetidine: Similar structure but with a chlorine atom instead of bromine.
3-(4-Fluoro-2-methylphenoxy)azetidine: Similar structure but with a fluorine atom instead of bromine.
3-(4-Iodo-2-methylphenoxy)azetidine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
3-(4-Bromo-2-methylphenoxy)azetidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.
特性
IUPAC Name |
3-(4-bromo-2-methylphenoxy)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-4-8(11)2-3-10(7)13-9-5-12-6-9/h2-4,9,12H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPPQIYXDCOJRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC2CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

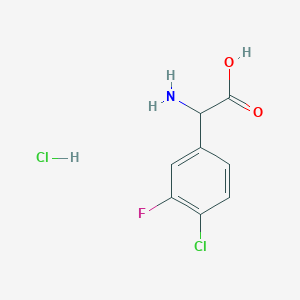
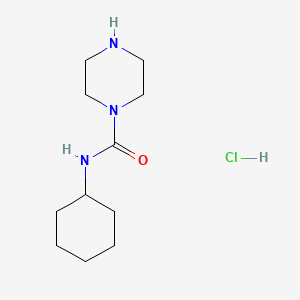
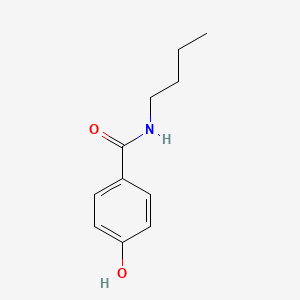
![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)

![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1292689.png)
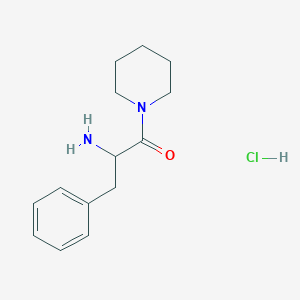
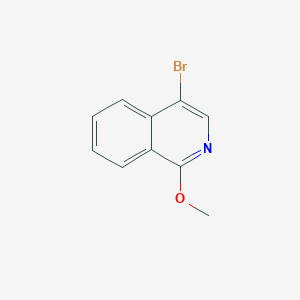
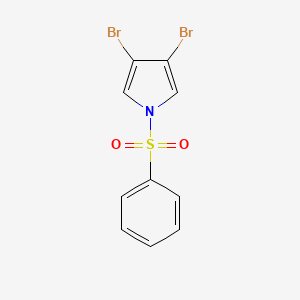
![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)
